N-((4-cyclohexyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
The compound N-((4-cyclohexyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a 1,2,4-triazole derivative with a cyclohexyl group at position 4, a (3-fluorobenzyl)thio moiety at position 5, and a methyl-linked 4-methoxybenzamide at position 3 (Figure 1). Its molecular weight is 496.6 g/mol (calculated based on substituents). The 1,2,4-triazole core is known for pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2S/c1-31-21-12-10-18(11-13-21)23(30)26-15-22-27-28-24(29(22)20-8-3-2-4-9-20)32-16-17-6-5-7-19(25)14-17/h5-7,10-14,20H,2-4,8-9,15-16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPNYHPNVVJHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-cyclohexyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the cyclohexyl and fluorobenzylthio groups, and the attachment of the methoxybenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using a catalyst such as copper(I) iodide.
Introduction of Cyclohexyl and Fluorobenzylthio Groups: These groups are typically introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with cyclohexyl halides and fluorobenzylthiol.
Attachment of Methoxybenzamide Moiety: The final step involves the coupling of the triazole intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-cyclohexyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((4-cyclohexyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((4-cyclohexyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs
Substituent Effects
- Cyclohexyl vs.
- Fluorinated Thioethers (Position 5): The 3-fluorobenzylthio group balances electron-withdrawing effects and metabolic resistance. In contrast, the 3-(trifluoromethyl)benzylthio group in offers greater metabolic stability but higher molecular weight.
- Benzamide Modifications (Position 3): The 4-methoxybenzamide in the target compound may enhance π-π stacking in receptor binding compared to non-methoxy analogs (e.g., ).
Pharmacological Implications
Bioactivity Trends
Biological Activity
N-((4-cyclohexyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring and subsequent modifications to introduce the methoxy and benzamide functionalities. The general synthetic route can be outlined as follows:
- Formation of Triazole Ring : The initial step involves cyclization reactions between hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
- Thioether Formation : Reacting the triazole with a suitable thiol results in the formation of the thioether linkage.
- Benzamide Formation : The final step involves acylation with 4-methoxybenzoyl chloride to yield the target compound.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The triazole moiety is known to inhibit enzyme activity by binding to active sites or allosteric sites on proteins. This interaction may lead to:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
- Modulation of Receptor Activity : It could potentially modulate receptor functions, influencing cellular signaling pathways.
Biological Activity
Research indicates that compounds containing triazole scaffolds exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have shown that triazole derivatives possess significant antibacterial and antifungal properties.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar triazole compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
